molecular formula C12H15N3OS B488682 N,N-dimethyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]ethanamine CAS No. 676133-08-7

N,N-dimethyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]ethanamine

Cat. No. B488682
CAS RN: 676133-08-7
M. Wt: 249.33g/mol
InChI Key: YSGAMTVFIHHPJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]ethanamine is an aryl sulfide.

Scientific Research Applications

Antimicrobial and Antifungal Activity

  • Compounds related to N,N-dimethyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]ethanamine, particularly those derived from 1,3,4-oxadiazole, have been extensively researched for their antimicrobial and antifungal properties. For instance, studies have shown that specific derivatives possess significant activity against various microbial strains such as S. aureus and P. aeruginosa, suggesting their potential as antimicrobial agents (Fuloria et al., 2009), (Malhotra et al., 2013).

Anticancer and Cytotoxic Activity

  • The 1,3,4-oxadiazole derivatives also display promising cytotoxic activities, particularly against cancer cell lines. Some compounds, for example, have shown significant cytotoxicity against A549 cells, highlighting their potential in cancer therapy (Kaya et al., 2016), (Adimule et al., 2014).

Antiepileptic Activity

  • In the realm of neurological disorders, some derivatives of 1,3,4-oxadiazole have been investigated for their antiepileptic activity. These studies indicate that certain structural modifications in these compounds can result in potent anticonvulsant properties (Rajak et al., 2013).

Anti-inflammatory and Analgesic Properties

  • The 1,3,4-oxadiazole derivatives have also been explored for their anti-inflammatory and analgesic potential. This research avenue is significant as it opens up possibilities for the development of new therapeutic agents in the management of pain and inflammation (Gul et al., 2017).

HIV-1 Replication Inhibition

  • Interestingly, some novel derivatives of N,N-dimethyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]ethanamine have shown efficacy in inhibiting HIV-1 replication, marking an important step in antiretroviral drug development (Che et al., 2015).

Antimalarial Properties

  • Lastly, derivatives of 1,3,4-oxadiazole, closely related to the compound , have been found to possess antimalarial properties, indicating their potential in combating malaria (Hutt et al., 1970).

properties

CAS RN

676133-08-7

Product Name

N,N-dimethyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]ethanamine

Molecular Formula

C12H15N3OS

Molecular Weight

249.33g/mol

IUPAC Name

N,N-dimethyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanamine

InChI

InChI=1S/C12H15N3OS/c1-15(2)8-9-17-12-14-13-11(16-12)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3

InChI Key

YSGAMTVFIHHPJH-UHFFFAOYSA-N

SMILES

CN(C)CCSC1=NN=C(O1)C2=CC=CC=C2

Canonical SMILES

CN(C)CCSC1=NN=C(O1)C2=CC=CC=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-dimethyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]ethanamine
Reactant of Route 2
Reactant of Route 2
N,N-dimethyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]ethanamine
Reactant of Route 3
Reactant of Route 3
N,N-dimethyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]ethanamine
Reactant of Route 4
Reactant of Route 4
N,N-dimethyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]ethanamine
Reactant of Route 5
Reactant of Route 5
N,N-dimethyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]ethanamine
Reactant of Route 6
Reactant of Route 6
N,N-dimethyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.